Cas no 2246888-61-7 (3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine)
![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine structure](https://ja.kuujia.com/scimg/cas/2246888-61-7x500.png)
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 化学的及び物理的性質
名前と識別子
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- 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- 3-(2,2-Difluoro-propoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- 3-(2,2-difluoropropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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- MDL: MFCD31654685
- インチ: 1S/C14H20BF2NO3/c1-12(2)13(3,4)21-15(20-12)10-6-11(8-18-7-10)19-9-14(5,16)17/h6-8H,9H2,1-5H3
- InChIKey: WYPNVTVFJFJZHA-UHFFFAOYSA-N
- ほほえんだ: FC(C)(COC1=CN=CC(B2OC(C)(C)C(C)(C)O2)=C1)F
計算された属性
- せいみつぶんしりょう: 299.1504300 g/mol
- どういたいしつりょう: 299.1504300 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 299.12
- トポロジー分子極性表面積: 40.6
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 187633-2.500g |
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine, 95% |
2246888-61-7 | 95% | 2.500g |
$2310.00 | 2023-09-07 |
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridineに関する追加情報
Introduction to 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS No. 2246888-61-7)
3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS No. 2246888-61-7) is a sophisticated organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound features a unique structural framework combining a pyridine core with functionalized side chains, making it a versatile intermediate in the synthesis of biologically active molecules. The presence of both difluoropropoxy and tetramethyl-[1,3,2]dioxaborolan-2-yl substituents imparts distinct chemical properties that enhance its utility in cross-coupling reactions and drug development.
The tetramethyl-[1,3,2]dioxaborolan-2-yl moiety is particularly noteworthy as it serves as an excellent boronic acid equivalent for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone in modern organic synthesis and pharmaceutical manufacturing, enabling the construction of complex carbon-carbon bonds with high selectivity and yield. The stability and reactivity of this boronate ester derivative make it an ideal candidate for constructing intricate molecular architectures found in drug candidates.
In recent years, there has been a surge in research focused on developing novel boron-containing compounds for therapeutic applications. The difluoropropoxy group adds an additional layer of functionality, potentially influencing both the solubility and metabolic stability of the resulting molecules. This dual functionality has been explored in the design of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating derivatives with enhanced binding affinity to enzymes such as kinases and proteases.
The pyridine ring in 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine serves as a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. This structural motif has been widely incorporated into drug candidates across multiple therapeutic areas. Recent advances in computational chemistry have further highlighted the potential of pyridine-based compounds in modulating protein-protein interactions and enzyme activity.
One of the most compelling aspects of this compound is its role in the development of next-generation therapeutics. The combination of a reactive boronic acid equivalent with a pharmacophore-rich pyridine core allows for the rapid diversification of molecular libraries through combinatorial chemistry approaches. Such strategies have been instrumental in identifying novel leads for diseases ranging from oncology to neurodegenerative disorders. The tetramethyl-[1,3,2]dioxaborolan-2-yl group ensures compatibility with transition-metal catalysis while maintaining structural integrity under various reaction conditions.
The synthetic utility of 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine has been leveraged in several high-profile drug discovery programs. Researchers have utilized this intermediate to generate libraries of substituted pyridines for high-throughput screening (HTS) campaigns. The success of such initiatives underscores the importance of well-designed building blocks in accelerating the discovery process. Moreover, the compound’s compatibility with green chemistry principles—such as solvent-free reactions and mild conditions—aligns with the growing emphasis on sustainable pharmaceutical manufacturing.
From a mechanistic perspective, 3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine exemplifies how structural modifications can fine-tune reactivity and selectivity in cross-coupling reactions. The difluoropropoxy group not only influences electronic properties but also impacts steric interactions with transition metals. This balance is critical for achieving optimal reaction outcomes without unwanted side products. Such insights have informed the design of newer boronic acid derivatives tailored for specific synthetic applications.
The future prospects for this compound are promising as research continues to uncover new applications in synthetic organic chemistry and drug development. Innovations in borylation techniques and boronate ester stability are expected to expand its utility further. Additionally, 3-(2,2-Difluoropropoxy)-5-(4, 4, 5, 5-tetramethyl-[1, 3, 2]dioxaborolan-`*`*`*`*`*`*-`*`*`*`*-`*`*`*`*-`*`*`*-lyl)pyridine may play a pivotal role in addressing unmet medical needs by enabling access to novel chemical space for therapeutic agents.
2246888-61-7 (3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine) 関連製品
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